molecular formula C15H12F3N5 B5890568 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

Cat. No.: B5890568
M. Wt: 319.28 g/mol
InChI Key: IUPWUZSLIMVDAZ-UHFFFAOYSA-N
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Description

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a chemical compound with the molecular formula C15H12F3N5. This compound is known for its unique structure, which includes a quinazoline core and a pyrimidine ring substituted with trifluoromethyl and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound .

Preparation Methods

The synthesis of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c1-8-7-12(15(16,17)18)22-13(19-8)23-14-20-9(2)10-5-3-4-6-11(10)21-14/h3-7H,1-2H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWUZSLIMVDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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